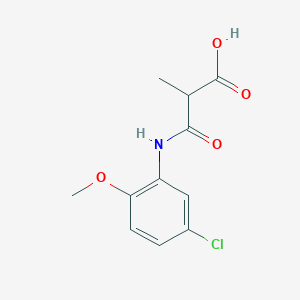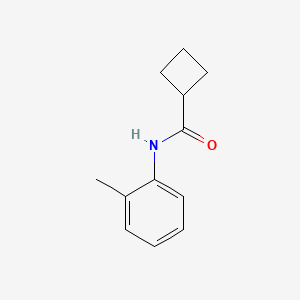
4-amino-N-(4-fluorophenyl)-2-methylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(4-fluorophenyl)-2-methylpyrimidine-5-carboxamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase BRAF. This compound has been developed as a potential treatment for various types of cancers, including melanoma and non-small cell lung cancer.
Mechanism of Action
4-amino-N-(4-fluorophenyl)-2-methylpyrimidine-5-carboxamide targets the protein kinase BRAF, which is mutated in approximately 50% of melanoma cases. The compound binds to the ATP-binding site of BRAF and inhibits its activity, thereby blocking the downstream signaling pathway that promotes cell proliferation and survival. This leads to the inhibition of tumor growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have selective inhibition of BRAF and minimal off-target effects. The compound has been found to induce G1 cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In addition, this compound has been shown to inhibit the growth of melanoma tumors in xenograft models.
Advantages and Limitations for Lab Experiments
4-amino-N-(4-fluorophenyl)-2-methylpyrimidine-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for BRAF, as well as its favorable pharmacokinetic properties. However, the compound has limitations, including its relatively short half-life and potential for drug resistance.
Future Directions
There are several future directions for research on 4-amino-N-(4-fluorophenyl)-2-methylpyrimidine-5-carboxamide. One area of focus is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another area of interest is the identification of biomarkers that can predict response to this compound and guide patient selection for treatment. Additionally, there is a need for further studies to elucidate the mechanisms of drug resistance and develop strategies to overcome it. Finally, there is potential for the use of this compound in other types of cancers that harbor BRAF mutations.
Synthesis Methods
The synthesis of 4-amino-N-(4-fluorophenyl)-2-methylpyrimidine-5-carboxamide involves several steps, including the reaction of 2,6-diaminopyrimidine with 4-fluoroaniline to form 4-amino-N-(4-fluorophenyl)-2,6-dimethylpyrimidine-5-carboxamide. This intermediate is then reacted with methyl iodide to form this compound. The final product is obtained through purification and crystallization.
Scientific Research Applications
4-amino-N-(4-fluorophenyl)-2-methylpyrimidine-5-carboxamide has been extensively studied in preclinical and clinical trials. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. In a phase I clinical trial, this compound was well-tolerated and showed antitumor activity in patients with advanced solid tumors, including melanoma and non-small cell lung cancer.
Properties
IUPAC Name |
4-amino-N-(4-fluorophenyl)-2-methylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O/c1-7-15-6-10(11(14)16-7)12(18)17-9-4-2-8(13)3-5-9/h2-6H,1H3,(H,17,18)(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNPBNRFWWVLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)
![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)






![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)


